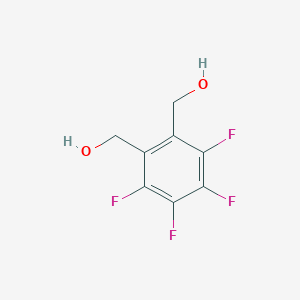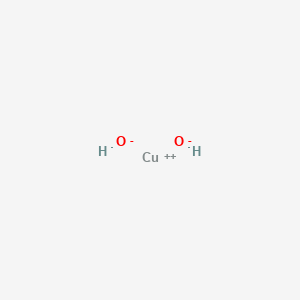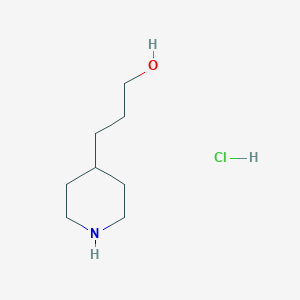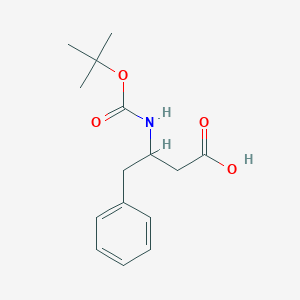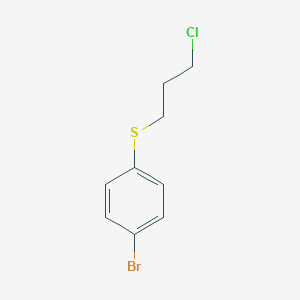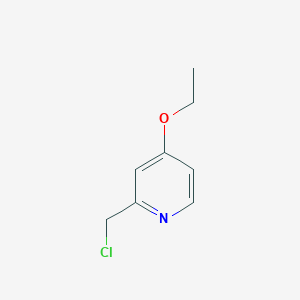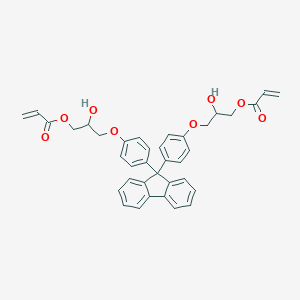![molecular formula C10H15N B174226 2-[(2R)-butan-2-yl]aniline CAS No. 196805-87-5](/img/structure/B174226.png)
2-[(2R)-butan-2-yl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2R)-butan-2-yl]aniline is a chemical compound that belongs to the class of anilines. It is also known as 2-(sec-butyl)aniline or o-(sec-butyl)aniline. This compound is used in various scientific research applications due to its unique properties.
Mécanisme D'action
The mechanism of action of 2-[(2R)-butan-2-yl]aniline is not well understood. However, it is believed to act as a nucleophile due to the presence of the amino group. This nucleophilic property of the compound makes it useful in various organic reactions.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-[(2R)-butan-2-yl]aniline have not been extensively studied. However, it has been found to be non-toxic in animal studies. The compound has also been found to have low acute toxicity in rats.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[(2R)-butan-2-yl]aniline in lab experiments include its unique properties as a ligand for metal complexes and its usefulness in various organic reactions. The limitations of using this compound include its limited solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for the study of 2-[(2R)-butan-2-yl]aniline. One direction is the synthesis of new metal complexes using this compound as a ligand. These metal complexes can be studied for their catalytic properties in various organic reactions. Another direction is the synthesis of new biologically active compounds using 2-[(2R)-butan-2-yl]aniline as a starting material. These compounds can be studied for their potential therapeutic properties. Overall, 2-[(2R)-butan-2-yl]aniline has great potential for further research in the field of organic chemistry and medicinal chemistry.
Méthodes De Synthèse
The synthesis of 2-[(2R)-butan-2-yl]aniline can be achieved by reacting aniline with sec-butyl chloride in the presence of a base such as sodium hydroxide. The reaction takes place via a nucleophilic substitution mechanism and results in the formation of 2-[(2R)-butan-2-yl]aniline. The purity of the compound can be enhanced by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
2-[(2R)-butan-2-yl]aniline has been used in various scientific research applications. It has been found to be an effective ligand for the synthesis of metal complexes. These metal complexes have been studied for their catalytic properties in various organic reactions. The compound has also been used as a starting material for the synthesis of various biologically active compounds such as antitumor agents and antibacterial agents.
Propriétés
Numéro CAS |
196805-87-5 |
|---|---|
Nom du produit |
2-[(2R)-butan-2-yl]aniline |
Formule moléculaire |
C10H15N |
Poids moléculaire |
149.23 g/mol |
Nom IUPAC |
2-[(2R)-butan-2-yl]aniline |
InChI |
InChI=1S/C10H15N/c1-3-8(2)9-6-4-5-7-10(9)11/h4-8H,3,11H2,1-2H3/t8-/m1/s1 |
Clé InChI |
XAGPXEVNCJHXCL-MRVPVSSYSA-N |
SMILES isomérique |
CC[C@@H](C)C1=CC=CC=C1N |
SMILES |
CCC(C)C1=CC=CC=C1N |
SMILES canonique |
CCC(C)C1=CC=CC=C1N |
Synonymes |
Benzenamine, 2-(1-methylpropyl)-, (R)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



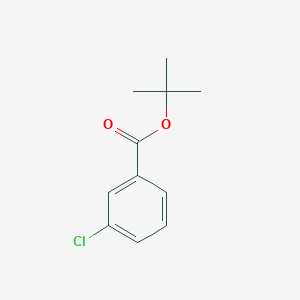
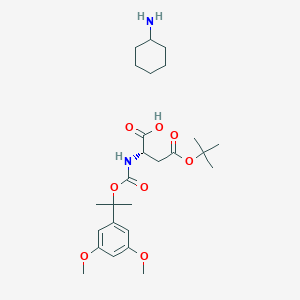
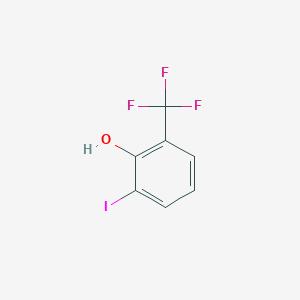
![7-((R)-7-amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B174157.png)
![Silane, trimethyl[[4-(phenylethynyl)phenyl]ethynyl]-](/img/structure/B174160.png)
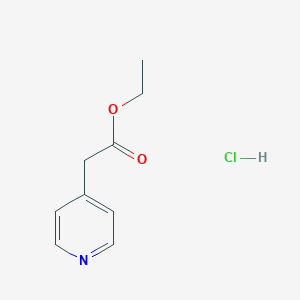
![1-Azabicyclo[2.2.2]octan-4-amine dihydrochloride](/img/structure/B174174.png)
